Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique structure with a cyclobutyl ring fused to a 3-azabicyclo[311]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to yield the desired bicyclic structure. Additionally, catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides have been reported as an alternative synthetic route .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles and catalytic annulations are both promising methods for large-scale synthesis, given their efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated bicyclic compounds .
Scientific Research Applications
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and physicochemical properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism of action of Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and exert therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane derivatives: These compounds share the same core structure but differ in their substituents.
Bicyclo[3.1.1]heptane derivatives: Similar bicyclic structure without the nitrogen atom.
Uniqueness
Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the cyclobutyl ring and the ester functional group, which confer distinct physicochemical properties and potential biological activities .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-15-10(14)12-5-11(6-12,7-13-8-12)9-3-2-4-9/h9,13H,2-8H2,1H3 |
InChI Key |
DCVICSJTOLVMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)C3CCC3 |
Origin of Product |
United States |
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